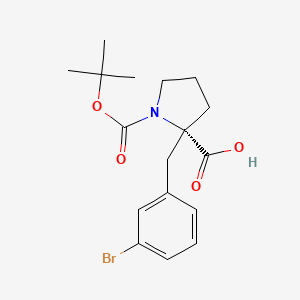
Boc-(S)-alpha-(3-bromo-benzyl)-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-alpha-(3-bromo-benzyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chiral center at the alpha position, and a 3-bromo-benzyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(3-bromo-benzyl)-proline typically involves the following steps:
Protection of Proline: The proline molecule is first protected with a Boc group to prevent unwanted reactions at the amino group.
Formation of the Chiral Center: The alpha position is then functionalized to introduce the chiral center, often using asymmetric synthesis techniques.
Introduction of the 3-Bromo-Benzyl Group: The 3-bromo-benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the protected proline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(S)-alpha-(3-bromo-benzyl)-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions, often in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the benzyl position.
Applications De Recherche Scientifique
Boc-(S)-alpha-(3-bromo-benzyl)-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its proline backbone.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Boc-(S)-alpha-(3-bromo-benzyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The proline backbone allows it to mimic natural substrates or inhibitors, while the 3-bromo-benzyl group can enhance binding affinity and specificity. The Boc protecting group can be removed under acidic conditions to reveal the active amino group, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-(S)-alpha-(3-chloro-benzyl)-proline
- Boc-(S)-alpha-(3-fluoro-benzyl)-proline
- Boc-(S)-alpha-(3-methyl-benzyl)-proline
Uniqueness
Boc-(S)-alpha-(3-bromo-benzyl)-proline is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity compared to its chloro, fluoro, or methyl analogs. Additionally, the bromine atom can be used as a handle for further functionalization through substitution reactions.
Propriétés
IUPAC Name |
(2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGWYYBWPWHDEU-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
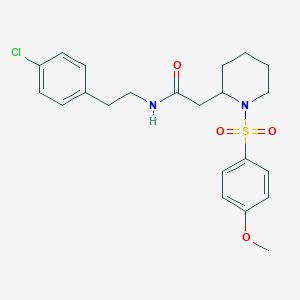
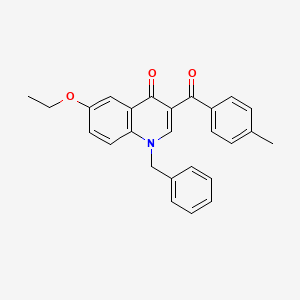
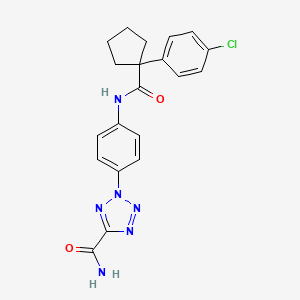
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)
![2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2819803.png)
![N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE](/img/structure/B2819804.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)
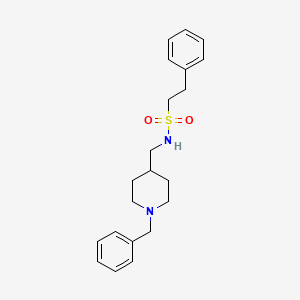
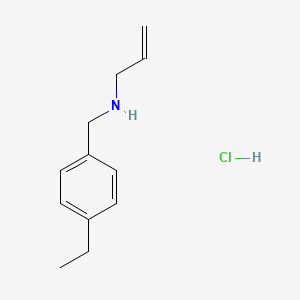
![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)
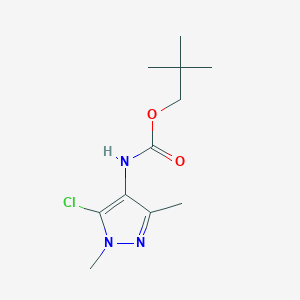
![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
